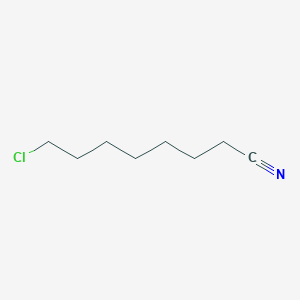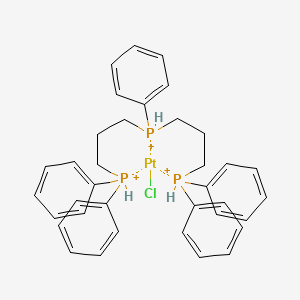
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum is a complex organophosphorus compound that contains platinum
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum typically involves the reaction of chloroplatinic acid with 3-diphenylphosphaniumylpropyl-phenylphosphanium ligands. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and stability. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification.
化学反応の分析
Types of Reactions
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the phosphine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating or using a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum complexes, while reduction may produce lower oxidation states.
科学的研究の応用
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to investigate its use in targeted drug delivery systems.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism of action of Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum involves its interaction with molecular targets such as DNA, proteins, and enzymes The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function
類似化合物との比較
Similar Compounds
- Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)
- Dichloronickel; 3-diphenylphosphaniumylpropyl-diphenyl-phosphonium
Uniqueness
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum is unique due to its platinum center, which imparts distinct chemical properties compared to similar compounds containing iron or nickel. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in research and industrial applications.
特性
CAS番号 |
71597-21-2 |
|---|---|
分子式 |
C36H40ClP3Pt+3 |
分子量 |
796.2 g/mol |
IUPAC名 |
bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum |
InChI |
InChI=1S/C36H37P3.ClH.Pt/c1-6-18-32(19-7-1)37(28-16-30-38(33-20-8-2-9-21-33)34-22-10-3-11-23-34)29-17-31-39(35-24-12-4-13-25-35)36-26-14-5-15-27-36;;/h1-15,18-27H,16-17,28-31H2;1H;/q;;+1/p+2 |
InChIキー |
CJXJPKRZOPAGKU-UHFFFAOYSA-P |
正規SMILES |
C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)CCC[PH+](C4=CC=CC=C4)C5=CC=CC=C5.Cl[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



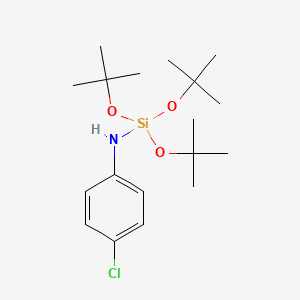

![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
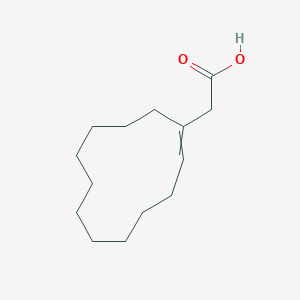
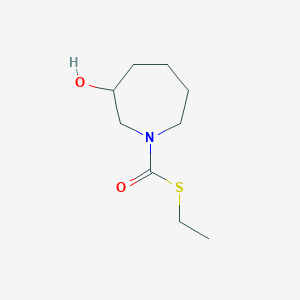


![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
